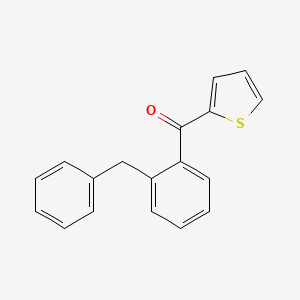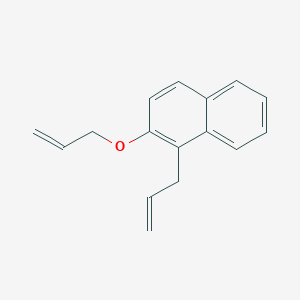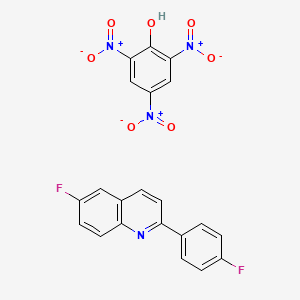
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)quinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. This can be achieved through the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the standard method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Fluoro-2-(4-fluorophenyl)quinoline involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product. For 2,4,6-trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to its explosive nature .
化学反応の分析
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
科学的研究の応用
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties due to the quinoline moiety.
Industry: Utilized in the production of dyes and as a stabilizer in certain chemical processes.
作用機序
The mechanism of action of 6-Fluoro-2-(4-fluorophenyl)quinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atoms enhance its ability to penetrate cell membranes and bind to specific molecular targets. This can inhibit bacterial DNA-gyrase, leading to antibacterial effects . The trinitrophenol component may contribute to its reactivity and potential use in explosives .
類似化合物との比較
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and norfloxacin.
Nitrophenols: Compounds like 2,4-dinitrophenol are similar to trinitrophenol but have different numbers of nitro groups.
Uniqueness
6-Fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to the combination of a fluorinated quinoline and trinitrophenol.
特性
CAS番号 |
670-90-6 |
|---|---|
分子式 |
C21H12F2N4O7 |
分子量 |
470.3 g/mol |
IUPAC名 |
6-fluoro-2-(4-fluorophenyl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H9F2N.C6H3N3O7/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChIキー |
RDKYPUCAWNPXJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


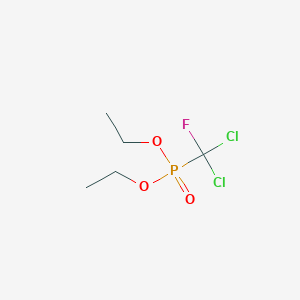
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
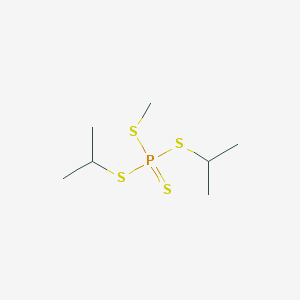
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
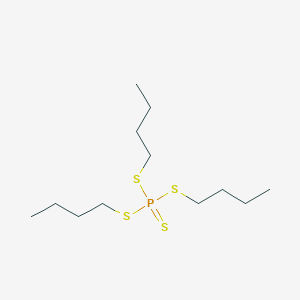

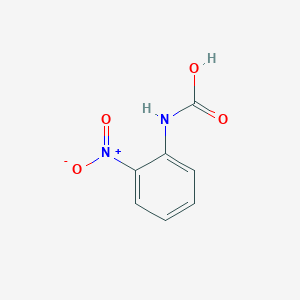

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
